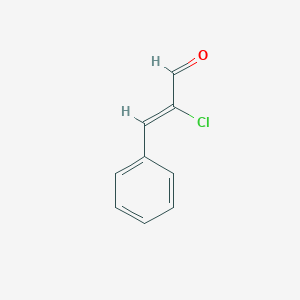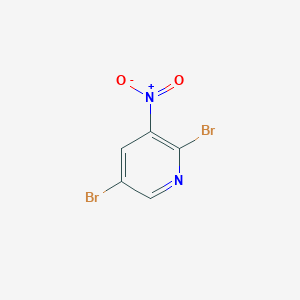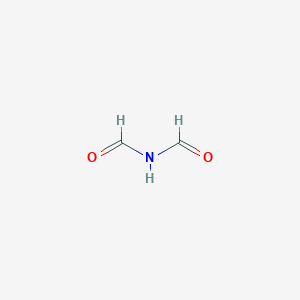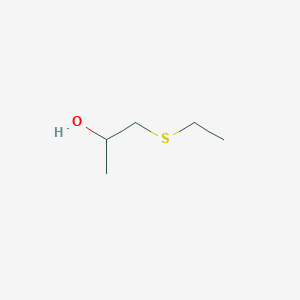
α-Cloro-cinamaldehído
Descripción general
Descripción
Alpha-Chlorocinnamaldehyde is an organic compound with the molecular formula C9H7ClO. It is a derivative of cinnamaldehyde, where a chlorine atom is substituted at the alpha position of the propenal group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Aplicaciones Científicas De Investigación
Alpha-Chlorocinnamaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential use in drug development due to its ability to interact with biological targets.
Mecanismo De Acción
C9H7ClOC_9H_7ClOC9H7ClO
. This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Mode of Action
Alpha-Chlorocinnamaldehyde has been reported to inhibit the corrosion of ARMCO iron in 4 M HCl . It undergoes chemoselective reduction in the presence of calcium amidoborane to yield allylic alcohol
Análisis Bioquímico
Biochemical Properties
It is known that it undergoes chemoselective reduction in the presence of calcium amidoborane to yield allylic alcohol
Cellular Effects
Alpha-Chlorocinnamaldehyde has been shown to have an effect on cell inactivation. In a study involving human NHIK 3025 cells, it was found that Alpha-Chlorocinnamaldehyde potentiated the cell-inactivating effect when used simultaneously with cis-Diamminedichloroplatinum (II) without increasing the amount of cell-associated platinum
Molecular Mechanism
It is suggested that it may compete with cis-Diamminedichloroplatinum (II) in nucleophilic addition reactions involving intracellular sulfhydryls .
Métodos De Preparación
Alpha-Chlorocinnamaldehyde can be synthesized through several methods. One common synthetic route involves the chlorination of cinnamaldehyde. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the alpha position of the cinnamaldehyde molecule . The reaction conditions often include a solvent like dichloromethane (CH2Cl2) and may require a catalyst to enhance the reaction rate.
Industrial production methods for alpha-Chlorocinnamaldehyde may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity of the product. These methods are designed to be cost-effective and efficient for commercial applications.
Análisis De Reacciones Químicas
Alpha-Chlorocinnamaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alpha-chlorocinnamic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to alpha-chlorocinnamyl alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include solvents like ethanol (C2H5OH) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Alpha-Chlorocinnamaldehyde can be compared with other similar compounds such as:
Cinnamaldehyde: The parent compound without the chlorine substitution.
4-Chlorocinnamaldehyde: A derivative with the chlorine atom at the para position of the phenyl ring.
4-Nitrocinnamaldehyde: A derivative with a nitro group at the para position of the phenyl ring.
The uniqueness of alpha-Chlorocinnamaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
IUPAC Name |
(Z)-2-chloro-3-phenylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARRRAKOHPKFBW-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=O)\Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031058 | |
| Record name | alpha-Chlorocinnamaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18365-42-9, 33603-89-3 | |
| Record name | Cinnamaldehyde, alpha-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018365429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamaldehyde, alpha-chloro-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033603893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Chlorocinnamaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-chlorocinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does α-chlorocinnamaldehyde interact with tyrosinase and what are the downstream effects of this interaction?
A1: α-Chlorocinnamaldehyde acts as a reversible inhibitor of mushroom tyrosinase, affecting both the monophenolase and diphenolase activities of the enzyme []. It effectively reduces the formation of o-quinones, key intermediates in melanin synthesis []. This inhibition is achieved through interaction with amino acid residues at the enzyme's active site, rather than through direct binding with the copper ions essential for tyrosinase activity []. This suggests that α-chlorocinnamaldehyde might induce conformational changes in the enzyme, hindering its catalytic function.
Q2: How does α-chlorocinnamaldehyde impact the cellular uptake of cisplatin (cis-diamminedichloroplatinum(II))?
A2: Research suggests that α-chlorocinnamaldehyde, when used in conjunction with cisplatin, can potentiate the cell-inactivating effects of the drug without increasing the intracellular accumulation of platinum []. This effect is distinct from other cinnamaldehyde derivatives like hydrocinnamaldehyde and α-methylcinnamaldehyde, which demonstrate a protective effect against cisplatin-induced cell inactivation by reducing cellular platinum uptake []. The potentiating effect of α-chlorocinnamaldehyde is likely not due to increased cisplatin uptake, but rather a potential interaction with intracellular targets, possibly involving competition for nucleophilic addition reactions with sulfhydryl groups [].
Q3: What are the structure-activity relationships observed among cinnamaldehyde derivatives in relation to their effects on cisplatin activity?
A3: Cinnamaldehyde and its derivatives display diverse effects on cisplatin activity, highlighting structure-activity relationships. While α-chlorocinnamaldehyde, along with cinnamaldehyde itself, potentiates cisplatin's cell-inactivating effect [], other derivatives like hydrocinnamaldehyde and α-methylcinnamaldehyde exhibit a protective effect []. These contrasting activities suggest that modifications at the alpha position of cinnamaldehyde significantly influence their interaction with cisplatin and/or cellular targets relevant to cisplatin's mechanism of action. Further research is needed to elucidate the precise structural determinants responsible for these differing effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














